molecular formula C10H17ClN2O B12577867 Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride CAS No. 496967-65-8

Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride

Cat. No.: B12577867
CAS No.: 496967-65-8
M. Wt: 216.71 g/mol
InChI Key: MESGABZZIAYUOF-UHFFFAOYSA-M
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Description

Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride is a chemical compound with the molecular formula C10H17ClN2O. It is a quaternary ammonium salt that features a pyridine ring substituted with a trimethylammonium group via an ethoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 2-(pyridin-3-yloxy)ethanol with trimethylamine in the presence of a suitable halogenating agent like thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and the nature of the target molecule. The ethoxy linker and the quaternary ammonium group play crucial roles in its binding interactions .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(2-pyridin-4-yloxyethyl)azanium;chloride
  • Trimethyl(2-pyridin-2-yloxyethyl)azanium;chloride
  • Trimethyl(2-pyridin-3-yloxypropyl)azanium;chloride

Uniqueness

Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride is unique due to the specific positioning of the pyridine ring and the ethoxy linker, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

CAS No.

496967-65-8

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride

InChI

InChI=1S/C10H17N2O.ClH/c1-12(2,3)7-8-13-10-5-4-6-11-9-10;/h4-6,9H,7-8H2,1-3H3;1H/q+1;/p-1

InChI Key

MESGABZZIAYUOF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC1=CN=CC=C1.[Cl-]

Origin of Product

United States

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